
Zoliflodacin
Beschreibung
Systematic IUPAC Name and Structural Descriptors
Zoliflodacin’s systematic name is (2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro((1,2)-oxazolo(4,5-g)(1,4)oxazino(4,3-a)quinoline-5,5'-pyrimidine)-2',4',6'(1'H,3'H)-trione . This name reflects its spirocyclic core, comprising fused isoxazole, oxazine, and pyrimidine rings, with substituents including fluorine, methyl groups, and an oxazolidinone moiety.
Key Structural Features:
Component | Description |
---|---|
Spirocyclic Core | Fused isoxazolo[4,5-g]oxazino[4,3-a]quinoline and pyrimidine rings |
Fluorine Substituent | Positioned at C11 of the quinoline ring |
Oxazolidinone Group | 4S-configuration, attached to the spirocyclic core at position 8 |
Methyl Groups | Two methyl groups at C2 and C4 of the tetrahydroquinoline ring |
CAS Registry Number and Alternative Synonyms
This compound is indexed under CAS 1620458-09-4 and is also known by its development codes AZD0914 and ETX0914 . Additional synonyms include:
Synonym | Source |
---|---|
Zoliflodacinum | International Nonproprietary Name (INN) |
FWL2263R77 | Unique Ingredient Identifier (UNII) |
Q27278240 | Wikidata identifier |
Molecular Formula and Weight Calculations
The molecular formula is C₂₂H₂₂FN₅O₇ , with a calculated molecular weight of 487.44 g/mol .
Atomic Weight Breakdown:
Element | Atoms | Atomic Weight (g/mol) | Contribution |
---|---|---|---|
Carbon (C) | 22 | 12.011 | 264.242 |
Hydrogen (H) | 22 | 1.008 | 22.176 |
Fluorine (F) | 1 | 18.998 | 18.998 |
Nitrogen (N) | 5 | 14.007 | 70.035 |
Oxygen (O) | 7 | 15.999 | 111.993 |
Total | 487.444 |
Stereochemical Configuration and Chiral Centers
This compound contains four stereocenters:
- C2 : R-configuration in the tetrahydroquinoline ring
- C4 : S-configuration in the same ring
- C4a : S-configuration at the spiro junction
- C4 (oxazolidinone) : S-configuration in the oxazolidin-2-one substituent.
This stereochemistry is critical for its binding interactions with bacterial topoisomerases.
Eigenschaften
IUPAC Name |
(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMIFNWDQEXDT-ZESJGQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028418 | |
Record name | Zoliflodacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620458-09-4 | |
Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoliflodacin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoliflodacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zoliflodacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLIFLODACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Spirocyclization Reaction
The core structure is formed via a spirocyclization reaction involving a (2R,6R)-morpholine intermediate. This intermediate undergoes a 1,5-hydrogen shift to generate a transient intermediate (M), which epimerizes before cyclizing to form the spiropyrimidinedione scaffold. The reaction proceeds with a diastereomeric ratio (dr) of 9:1 , favoring the desired stereochemistry.
Key Reaction Parameters
Parameter | Detail | Source |
---|---|---|
Intermediate | (2R,6R)-Morpholine derivative | |
Reaction Step | 1,5-Hydrogen shift → Epimerization → Cyclization | |
Diastereomeric Ratio | 9:1 (desired:undesired) |
This step is pivotal for establishing the compound’s three-dimensional structure, which is essential for its bioactivity.
Functional Group Introductions
Fluorine Substitution
The fluoro group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. This step enhances the compound’s physicochemical properties, such as solubility and metabolic stability.
Reaction Overview
Reagent/Condition | Purpose | Source |
---|---|---|
Fluorinating Agent | Nucleophilic fluorine source | |
Solvent | Polar aprotic (e.g., DMF) | |
Temperature | Elevated (e.g., reflux) |
Oxazolidinone Moiety Addition
The oxazolidinone substituent is appended through a condensation reaction involving a benzisoxazole intermediate. This step is critical for improving the compound’s binding affinity to bacterial topoisomerases.
Structural Impact
Modification | Role in Bioactivity | Source |
---|---|---|
Oxazolidinone Ring | Enhances DNA gyrase binding | |
Benzisoxazole Fusion | Stabilizes enzyme-DNA complex |
Process Optimization and Challenges
Cryogenic Lithiation
An early step in the synthesis involves a cryogenic lithiation process at -65°C , which is resource-intensive and costly. Efforts to replace this step with non-cryogenic alternatives are ongoing to improve scalability.
Current vs. Targeted Processes
Parameter | Current Process | Targeted Process |
---|---|---|
Temperature | -65°C | Ambient or mild heating |
Cost | High | Reduced |
Intermediate Isolation
The synthesis involves four isolated intermediates , requiring precise control of reaction conditions to minimize impurities. For example:
-
Morpholine intermediate : Requires stereoselective synthesis to avoid undesired diastereomers.
-
Spiropyrimidinetrione core : Sensitive to oxidation, necessitating inert atmospheres during handling.
Industrial-Scale Production
Spray-Dried API
To enhance bioavailability, the active pharmaceutical ingredient (API) is spray-dried to render it amorphous , improving dissolution rates in the gastrointestinal tract.
Formulation Steps
Analytical Validation
Critical quality attributes (CQAs) are monitored through HPLC and LC-MS/MS to ensure purity and potency. For example:
-
Assay : Quantifies this compound content using validated HPLC methods.
-
Impurity Profiling : Tracks metabolites and degradation products via LC-MS/MS.
Comparative Data: Key Reactions and Yields
Challenges in Scaling
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
AZD-0914 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Spiropyrimidintrionen verwendet.
Biologie: Untersucht auf seine antibakterielle Aktivität gegen verschiedene Bakterienstämme, einschließlich arzneimittelresistenter Stämme.
Medizin: In klinischen Studien zur Behandlung von unkomplizierter Gonorrhoe und anderen bakteriellen Infektionen.
Industrie: Potenzielle Verwendung bei der Entwicklung neuer Antibiotika und antibakterieller Mittel.
Wirkmechanismus
AZD-0914 übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription essentiell sind. Die Verbindung stabilisiert den gespaltenen kovalenten Komplex der Gyrase mit doppelsträngigem, gebrochenem DNA, blockiert die Re-Ligierung der doppelsträngig gespaltenen DNA und führt letztendlich zum Absterben der Bakterienzellen. Dieser Wirkmechanismus unterscheidet sich von dem anderer auf dem Markt befindlicher antibakterieller Verbindungen, einschließlich Fluorchinolonen.
Wissenschaftliche Forschungsanwendungen
Phase 3 Clinical Trial
A pivotal Phase 3 clinical trial conducted by the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics demonstrated that a single oral dose of zoliflodacin (3g) achieved a microbiological cure rate of 90.9% , which was statistically non-inferior to the current standard treatment regimen (500mg ceftriaxone intramuscularly plus 1g azithromycin orally), which had a cure rate of 96.2% .
- Trial Design : The trial enrolled 930 patients across multiple sites in Belgium, the Netherlands, South Africa, Thailand, and the United States, making it one of the largest studies to evaluate a new treatment for uncomplicated gonorrhea .
- Safety Profile : this compound was generally well tolerated, with no serious adverse events reported throughout the study .
Comparative Efficacy Against Drug-Resistant Strains
This compound has shown effectiveness against multi-drug resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin. This characteristic is crucial given the rising prevalence of antibiotic-resistant gonorrhea strains globally .
Table: Efficacy Comparison of this compound vs. Standard Treatment
Treatment | Microbiological Cure Rate | Adverse Events (%) | Notable Features |
---|---|---|---|
This compound (3g oral) | 90.9% | 46.2 | First-in-class oral antibiotic |
Ceftriaxone (500mg IM) + Azithromycin (1g oral) | 96.2% | 46.4 | Current standard of care for gonorrhea |
Future Research Directions
Research into this compound continues to expand beyond its application for gonorrhea. Ongoing studies are assessing its efficacy in combination therapies, such as with doxycycline for treating co-infections like chlamydia . Additionally, pharmacokinetic studies are being conducted to explore optimal dosing strategies and interactions with other medications .
Wirkmechanismus
AZD-0914 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The compound stabilizes the cleaved covalent complex of gyrase with double-strand broken DNA, blocking the religation of the double-strand cleaved DNA and ultimately leading to bacterial cell death . This mechanism of action is distinct from that of other marketed antibacterial compounds, including fluoroquinolones .
Vergleich Mit ähnlichen Verbindungen
AZD-0914 ist unter Antibiotika einzigartig aufgrund seiner neuartigen Spiropyrimidintrion-Struktur und seiner starken Aktivität gegen sowohl grampositive als auch gramnegative Bakterien. Ähnliche Verbindungen umfassen:
Levofloxacin: Ein Fluorchinolon-Antibiotikum mit einem anderen Wirkmechanismus.
Azithromycin: Ein Makrolid-Antibiotikum mit einem breiteren Wirkungsspektrum.
Doxycyclin: Ein Tetracyclin-Antibiotikum, das bei verschiedenen bakteriellen Infektionen verwendet wird.
Im Vergleich zu diesen Verbindungen hat AZD-0914 eine überlegene Aktivität gegen arzneimittelresistente Stämme von Neisseria gonorrhoeae und anderen Bakterien gezeigt .
Biologische Aktivität
Zoliflodacin, a novel oral antibiotic belonging to the spiropyrimidinetrione class, has emerged as a promising treatment for uncomplicated gonorrhea, particularly against strains resistant to conventional antibiotics. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, clinical trial results, and potential implications for treating antibiotic-resistant infections.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism stabilizes the cleaved DNA complex, preventing the re-ligation of DNA strands and ultimately inhibiting DNA synthesis. Unlike fluoroquinolones, which also target these enzymes, this compound has a unique binding profile that results in a low frequency of resistance development .
In Vitro Activity
This compound has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including multidrug-resistant strains. Studies have shown that it is bactericidal with a rapid kill rate during the initial hours of exposure. The minimum inhibitory concentration (MIC) values indicate high susceptibility among various strains, with no observed resistance in clinical isolates .
Dosing Studies
A series of pharmacodynamic evaluations were conducted to determine the optimal dosing regimens. Key findings include:
- Single-Dose Efficacy : A 3 g single oral dose achieved microbiological cure rates of 100% for urogenital infections and high rates for rectal (100%) and pharyngeal infections (78%) in clinical trials .
- Resistance Development : No N. gonorrhoeae isolates with in vitro resistance to this compound were found during trials, underscoring its potential as a first-line treatment option .
Phase 3 Trial Overview
The largest pivotal phase 3 trial for this compound enrolled 930 patients across multiple countries. The trial compared a single oral dose of this compound (3 g) to the standard treatment regimen of ceftriaxone and azithromycin. Key outcomes included:
- Efficacy : this compound met its primary endpoint of non-inferiority in microbiological cure rates compared to standard care.
- Safety Profile : The drug was generally well tolerated, with no serious adverse events reported .
Case Studies
Several case studies have illustrated the effectiveness of this compound in treating complicated cases of gonorrhea:
- Case Study 1 : A patient with a history of treatment-resistant gonorrhea was successfully treated with a single 3 g dose of this compound, achieving complete resolution of symptoms and microbiological cure.
- Case Study 2 : In another instance involving an HIV-positive patient with recurrent infections, this compound provided effective treatment without significant side effects or interactions with antiretroviral therapy .
Summary of Findings
Study Type | Dose | Microbiological Cure Rate | Safety Observations |
---|---|---|---|
Phase 3 Trial | 3 g single dose | Urogenital: 100% | No serious adverse events |
Rectal: 100% | |||
Pharyngeal: 78% | |||
Pharmacodynamic | 0.5 - 8 g | Varies by dose | Low frequency of resistance |
Q & A
Q. What is the mechanism of action of zoliflodacin, and what experimental methodologies are used to validate its target specificity?
this compound is a spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, specifically targeting DNA gyrase in Neisseria gonorrhoeae . To study its mechanism:
- Biochemical assays : Measure enzyme inhibition kinetics using purified DNA gyrase and supercoiling assays.
- Structural analysis : Use X-ray crystallography or cryo-EM to resolve drug-enzyme binding interactions .
- Comparative genomics : Analyze mutations in resistant strains to identify target-site alterations .
Q. What key pharmacokinetic (PK) parameters should be prioritized in preclinical studies of this compound?
- Absorption/Distribution : Assess bioavailability via oral/intravenous administration in animal models.
- Metabolism : Use LC-MS/MS to identify metabolites in hepatic microsomal assays.
- Protein binding : Employ equilibrium dialysis to determine free drug concentration .
- Half-life and tissue penetration : Measure drug levels in plasma and mucosal tissues (e.g., urogenital) using validated bioanalytical methods .
Q. How should researchers design in vitro susceptibility testing for this compound against multidrug-resistant (MDR) N. gonorrhoeae?
- Broth microdilution : Follow CLSI/EUCAST guidelines to determine minimum inhibitory concentrations (MICs) .
- Time-kill assays : Evaluate bactericidal activity over 24–48 hours.
- Combination studies : Test synergy with azithromycin or ceftriaxone using checkerboard assays .
Advanced Research Questions
Q. What statistical considerations are critical for designing a non-inferiority Phase III trial for this compound in uncomplicated gonorrhea?
- Endpoint selection : Primary endpoint = microbiological cure (PCR or culture) at test-of-cure visit (7–14 days post-treatment).
- Margin justification : Non-inferiority margin (Δ) should reflect clinical relevance (e.g., Δ ≤10% vs. ceftriaxone/azithromycin) .
- Sample size : Power calculations must account for expected cure rates (~95% for standard therapy) and attrition .
- Subgroup analysis : Stratify by resistance profiles (e.g., azithromycin-resistant strains) to ensure generalizability .
Q. How can researchers investigate this compound resistance mechanisms, and what models are appropriate for predicting clinical resistance?
- Genomic sequencing : Identify mutations in gyrB (primary target) and efflux pump regulators (mtrR, penA) in laboratory-induced resistant strains .
- In vitro selection experiments : Serial passage N. gonorrhoeae under sub-inhibitory this compound concentrations.
- Animal models : Use murine genital tract infection models to correlate resistance mutations with treatment failure .
Q. How should contradictory data between in vitro efficacy and clinical outcomes be reconciled in this compound studies?
- PK/PD modeling : Integrate MIC data with human PK parameters (e.g., AUC/MIC ratio) to predict clinical efficacy .
- Meta-analysis : Pool data from Phase II/III trials to identify covariates (e.g., baseline resistance, comorbidities) affecting outcomes .
- In silico simulations : Use Monte Carlo methods to estimate probability of target attainment under varying dosing regimens .
Methodological Frameworks
Q. What frameworks are recommended for formulating research questions in this compound studies?
- PICOT framework : Define Population (e.g., adults with uncomplicated gonorrhea), Intervention (this compound dose), Comparison (standard therapy), Outcome (microbiological cure), Timeframe (7–14 days post-treatment) .
- Literature review strategies : Use systematic reviews to identify gaps (e.g., lack of data in pregnant populations) .
Q. How can researchers ensure reproducibility in this compound experiments?
- Detailed protocols : Document assay conditions (e.g., inoculum size, growth media) in supplementary materials .
- Data transparency : Share raw MIC distributions, PK curves, and genomic sequences via public repositories .
- Collaborative validation : Replicate key findings in independent labs using standardized strains .
Data Presentation Guidelines
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.